molecular formula C16H20N2O3 B5108570 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE

2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE

Cat. No.: B5108570
M. Wt: 288.34 g/mol
InChI Key: QBLSVDUWLXBMTH-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .

Preparation Methods

The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE typically involves the reaction of phthalic anhydride with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE include:

The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and biological properties compared to other phthalimide derivatives.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-hexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-14(19)11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLSVDUWLXBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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